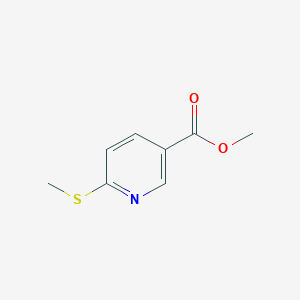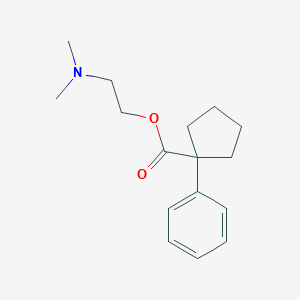
Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester, also known as CPDD, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. CPDD is a synthetic compound that is structurally related to the natural neurotransmitter dopamine, which plays a crucial role in the regulation of mood, motivation, and reward.
Wirkmechanismus
Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester acts as a partial agonist at the dopamine D3 receptor, meaning that it activates the receptor to a lesser extent than the natural neurotransmitter dopamine. This results in a moderate increase in dopamine signaling, which can have a range of effects depending on the specific brain region and receptor subtype involved. Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester has been shown to increase locomotor activity and induce conditioned place preference in animal models, indicating its potential as a reward-seeking behavior.
Biochemische Und Physiologische Effekte
Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester has been shown to have a range of biochemical and physiological effects, including increased dopamine release and decreased dopamine reuptake in the brain. This results in a net increase in dopamine signaling, which can have a range of effects on behavior and cognition. Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester has also been shown to modulate other neurotransmitter systems, including the glutamate and GABA systems, which are involved in learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise manipulation of dopamine signaling compared to other compounds that bind to multiple dopamine receptor subtypes. However, Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester has some limitations, including its relatively short half-life and its potential for off-target effects at higher doses.
Zukünftige Richtungen
There are several promising directions for future research on Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester, including its potential as a therapeutic agent for neurological disorders such as addiction and depression. Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester may also have applications in the development of novel drugs that target the dopamine system with greater specificity and efficacy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester on behavior and cognition, as well as its potential interactions with other neurotransmitter systems.
Synthesemethoden
Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester can be synthesized using several methods, including the reaction of cyclopentanecarboxylic acid with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. Another method involves the reaction of cyclopentanecarboxylic acid with 2-(dimethylamino)ethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester has been extensively studied for its potential applications in neuroscience research, particularly in the study of dopamine receptors and their role in addiction and other neurological disorders. Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester has been shown to selectively bind to the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This makes Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester a valuable tool for studying the role of dopamine receptors in addiction and other disorders.
Eigenschaften
CAS-Nummer |
4339-96-2 |
|---|---|
Produktname |
Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester |
Molekularformel |
C16H23NO2 |
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl 1-phenylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C16H23NO2/c1-17(2)12-13-19-15(18)16(10-6-7-11-16)14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-13H2,1-2H3 |
InChI-Schlüssel |
VZAZOXVEMAUMLH-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC(=O)C1(CCCC1)C2=CC=CC=C2 |
Kanonische SMILES |
CN(C)CCOC(=O)C1(CCCC1)C2=CC=CC=C2 |
Andere CAS-Nummern |
4339-96-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Nitroso-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine](/img/structure/B186367.png)
![3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B186369.png)



![6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide](/img/structure/B186374.png)
![2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid](/img/structure/B186378.png)
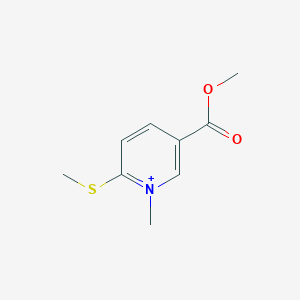

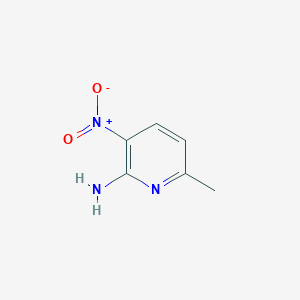
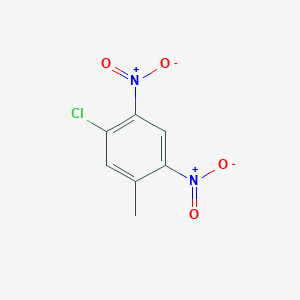
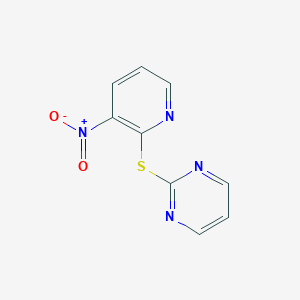
![Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B186390.png)
